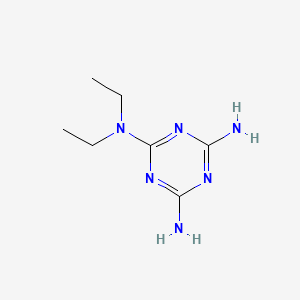

2,4-Diamino-6-diethylamino-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298106. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOVZIWCKUWRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315871 | |

| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2073-31-6 | |

| Record name | 2073-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diamino-6-diethylamino-1,3,5-triazine (CAS 2073-31-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Diamino-6-diethylamino-1,3,5-triazine, a key intermediate in various industrial and research applications. This document details its characteristics, a probable synthetic route, and explores the broader biological activities associated with its structural class, offering insights for researchers in medicinal chemistry and materials science.

Core Properties and Data

This compound, also known as N2,N2-Diethylmelamine, is a solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference |

| CAS Number | 2073-31-6 | |

| Molecular Formula | C₇H₁₄N₆ | |

| Molecular Weight | 182.23 g/mol | |

| Physical Form | Solid, White to Almost white powder to crystal | |

| Melting Point | 168.0 to 173.0 °C | |

| Purity | >98.0% | |

| Storage Conditions | 4°C for long-term storage in a cool, dry place |

Synthesis and Experimental Protocols

While a specific detailed experimental protocol for the direct synthesis of this compound was not found in the reviewed literature, a plausible and widely utilized method involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles.

A probable synthetic workflow is outlined below. This protocol is a composite based on established procedures for the synthesis of related 2,4,6-trisubstituted-1,3,5-triazines.

Probable Synthesis Workflow

Caption: Probable two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine

-

A solution of cyanuric chloride (1 equivalent) in a suitable organic solvent such as methylene chloride or acetone is prepared in a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium carbonate (2 equivalents) is added to act as an acid scavenger for the hydrochloric acid that will be liberated during the reaction.

-

Diethylamine (0.95-1.0 equivalents) is added dropwise to the vigorously stirred mixture, ensuring the temperature is maintained between 0-5 °C to favor monosubstitution.

-

The reaction is stirred for several hours at this temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine.

-

The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

-

The 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine (1 equivalent) is dissolved in a suitable solvent, such as 1,4-dioxane or ethanol, in a pressure-resistant reaction vessel.

-

An excess of aqueous ammonia is added to the solution. The second and third substitutions of chlorine on the triazine ring require more forcing conditions than the first.

-

The vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C for several hours.

-

After cooling to room temperature, the precipitated product is collected by filtration, washed with water, and dried to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Potential Applications

Of particular note is the activity of some 2,4-diamino-1,3,5-triazine derivatives as inhibitors of various protein kinases. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition

The following diagram illustrates a generalized mechanism by which a 2,4-diamino-1,3,5-triazine derivative could inhibit the PI3K/Akt/mTOR signaling cascade, a common target for this class of compounds in cancer therapy.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a 2,4-diamino-1,3,5-triazine derivative.

Industrial Applications

Beyond its potential in drug discovery, this compound serves as a crucial intermediate in the synthesis of fluorescent whitening agents and specialty dyes. Its triazine core provides a stable and versatile platform for the construction of complex molecules with desirable optical properties.

Safety and Handling

Based on available safety data sheets for this compound and structurally related compounds, the following handling precautions should be observed

N2,N2-Diethylmelamine chemical structure and synthesis

An In-depth Technical Guide to N2,N2-Diethylmelamine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for N2,N2-Diethylmelamine. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

N2,N2-Diethylmelamine, also known as 2,4-diamino-6-(diethylamino)-1,3,5-triazine, is a derivative of melamine featuring a diethylamino substituent. The core of the molecule is a 1,3,5-triazine ring, a heterocyclic aromatic compound.

-

IUPAC Name: 6-(Diethylamino)-1,3,5-triazine-2,4-diamine

-

Synonym: 2,4-Diamino-6-(diethylamino)-1,3,5-triazine

-

CAS Number: 2073-31-6

-

Molecular Formula: C₇H₁₄N₆

-

Molecular Weight: 182.23 g/mol

-

Chemical Structure:

Synthesis of N2,N2-Diethylmelamine

The synthesis of N2,N2-Diethylmelamine is most effectively achieved through a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms decreases after each substitution, which allows for a controlled, stepwise reaction by carefully managing the reaction temperature. The overall process involves two main steps:

-

Monosubstitution: Reaction of cyanuric chloride with diethylamine to form the intermediate, 2,4-dichloro-6-(diethylamino)-1,3,5-triazine.

-

Disubstitution: Subsequent reaction of the intermediate with ammonia to yield the final product, N2,N2-Diethylmelamine.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Spectroscopic Profile of 2,4-Diamino-6-diethylamino-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-Diamino-6-diethylamino-1,3,5-triazine (CAS No. 2073-31-6). The information presented herein is intended to support research and development activities by offering detailed spectral data and associated experimental methodologies.

Molecular Structure and Properties

Molecular Formula: C₇H₁₄N₆ Molecular Weight: 182.23 g/mol Synonyms: N2,N2-Diethylmelamine

The structure of this compound, a derivative of melamine, is characterized by a triazine ring substituted with two amino groups and one diethylamino group. This compound is noted for its application as an intermediate in the synthesis of optical brightening agents, which function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum.[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |

| ¹H | DMSO-d₆ | Data not available in search results | Expected signals would correspond to the protons of the amino groups and the ethyl groups of the diethylamino substituent. |

| ¹³C | DMSO-d₆ | Data not available in search results | Expected signals would correspond to the carbon atoms of the triazine ring and the diethylamino substituent. |

Note: While the availability of ¹H and ¹³C NMR spectra is indicated by some sources, specific peak data could not be retrieved from the search results.[2][3]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | Expected characteristic peaks include N-H stretching of the amino groups, C-N stretching of the triazine ring and amino substituents, and C-H stretching and bending of the ethyl groups. |

Note: The availability of IR spectra is confirmed[3], however, a detailed peak table is not provided in the search results.

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z |

| [M+H]⁺ | 183.13527 |

| [M+Na]⁺ | 205.11721 |

| [M-H]⁻ | 181.12071 |

| [M+NH₄]⁺ | 200.16181 |

| [M+K]⁺ | 221.09115 |

Note: The mass spectrometry data is based on predicted values.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available in search results | Data not available in search results |

Note: Given its use in optical brighteners, the compound is expected to exhibit significant absorption in the UV range.[1] However, specific absorption maxima were not found in the search results.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the provided search results. However, general procedures for the analysis of triazine derivatives are outlined below.

NMR Spectroscopy (General Procedure)

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, and a saturated solution for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-5 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to a wider range (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Use proton decoupling to simplify the spectrum.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (General Procedure - KBr Pellet)

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (General Procedure - Electrospray Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system (e.g., methanol/water with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).

-

Instrumentation: Introduce the sample solution into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to obtain accurate mass measurements.

UV-Vis Spectroscopy (General Procedure)

-

Sample Preparation: Prepare a series of solutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) at known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.

-

Analysis: Determine the wavelength of maximum absorbance (λmax) and, if desired, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Physical and chemical properties of N2,N2-Diethylmelamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Diethylmelamine, systematically known as N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine, is a derivative of the well-studied melamine molecule. As a member of the 1,3,5-triazine class of heterocyclic compounds, it holds potential for a variety of applications, from materials science to medicinal chemistry. The introduction of diethylamino substituents onto the triazine core can significantly alter its physicochemical properties and biological activity compared to the parent melamine structure. This document provides an in-depth overview of the known physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential biological significance of N2,N2-Diethylmelamine.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of N2,N2-Diethylmelamine (CAS Number: 2073-31-6) are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine | [1] |

| Synonyms | N2,N2-Diethylmelamine, 2-Diethylamino-4,6-diamino-s-triazine | [1] |

| CAS Number | 2073-31-6 | [1] |

| Molecular Formula | C7H14N6 | [2] |

| Molecular Weight | 182.23 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| InChI | 1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) | [1] |

| InChI Key | LLOVZIWCKUWRTA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCN(CC)C1=NC(N)=NC(N)=N1 | [1] |

| LogP (Computed) | 1.056 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Purity | ≥98% (Commercially available) | [2] |

Experimental Protocols

Synthesis of N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine

The synthesis of N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine can be achieved through a sequential nucleophilic substitution of cyanuric chloride. This method allows for the controlled addition of different amine nucleophiles. The following protocol is adapted from established procedures for the synthesis of substituted s-triazine derivatives.[4]

Materials:

-

Cyanuric chloride

-

Diethylamine

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K2CO3)

-

Acetone

-

Sodium bicarbonate (NaHCO3)

-

Crushed ice

-

Distilled water

-

Standard laboratory glassware (round-bottom flasks, dropping funnels, beakers)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

TLC plates (silica gel) and developing chamber

-

Filtration apparatus

Procedure:

Step 1: Synthesis of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in anhydrous THF.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of diethylamine (1 equivalent) in anhydrous THF.

-

Slowly add the diethylamine solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, add a solution of potassium carbonate (1 equivalent) in water to neutralize the HCl generated during the reaction.

-

Allow the reaction to stir at 0-5 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically used directly in the next step.

Step 2: Synthesis of N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine

-

To the reaction mixture from Step 1, add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 12-24 hours.

-

Monitor the reaction by TLC until the dichloro-intermediate is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the THF by rotary evaporation.

-

The resulting aqueous slurry is cooled in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

Caption: Synthetic pathway for N2,N2-Diethylmelamine.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine are limited in the publicly available literature, the broader class of substituted 1,3,5-triazines has been the subject of extensive research, revealing a wide range of biological effects.

Potential as Anticancer Agents:

Numerous studies have demonstrated the potential of 1,3,5-triazine derivatives as anticancer agents.[1][5] The mechanism of action for many of these compounds involves the inhibition of key cellular processes in cancer cells. For instance, certain triazine derivatives have been shown to exhibit significant activity against various cancer cell lines, including melanoma.[1] The antiproliferative effects are often attributed to the structural features of the substituents on the triazine ring.

Neurological and Receptor Activity:

Recent research has also explored the interaction of 1,3,5-triazine derivatives with receptors in the central nervous system. For example, novel triazine compounds have been synthesized and evaluated for their affinity to the 5-HT7 serotonin receptor, which is implicated in mood, behavior, and circadian rhythms.[6] This suggests that appropriately substituted melamines could be developed as modulators of serotonergic signaling.

General Considerations:

The biological activity of N2,N2-Diethylmelamine is likely to be influenced by its lipophilicity and steric profile, which differ from those of the parent melamine molecule due to the presence of the diethylamino group. These structural modifications can affect its ability to cross cell membranes, interact with biological targets, and undergo metabolic transformation. Further research is warranted to elucidate the specific biological effects and potential therapeutic applications of this compound.

Caption: Logical relationship of a compound's biological action.

Conclusion

References

- 1. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine , 98% , 2073-31-6 - CookeChem [cookechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Quantitative Solubility Data for 2,4-Diamino-6-diethylamino-1,3,5-triazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the compound 2,4-Diamino-6-diethylamino-1,3,5-triazine in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this molecule. This guide summarizes the available information and provides a detailed, generalized experimental protocol to enable researchers to determine this data empirically.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in various organic solvents. The CAS number for this compound is 2073-31-6.[1]

To facilitate future research and data compilation, the following table is provided to be populated once experimental data becomes available.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| No data available | |||

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for determining the solubility of a compound like this compound in organic solvents. This protocol is based on the widely used static equilibrium method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer changes).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solid particles to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Construct a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

References

Thermo-oxidative Stability of N2,N2-Diethylmelamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Diethylmelamine is a derivative of melamine, a nitrogen-rich heterocyclic organic compound. Melamine and its derivatives are utilized in various industrial applications, including flame retardants, resins, and as scaffolds in medicinal chemistry. For applications in drug development and materials science, understanding the thermo-oxidative stability of N2,N2-Diethylmelamine is critical. This stability profile dictates its shelf-life, processing conditions, and potential degradation products, which may have toxicological implications.

This technical guide provides a framework for evaluating the thermo-oxidative stability of N2,N2-Diethylmelamine. It outlines potential degradation pathways, detailed experimental protocols for assessing stability, and a structured approach to data presentation.

Hypothesized Thermo-oxidative Degradation Pathways

The thermo-oxidative degradation of N2,N2-Diethylmelamine is likely to proceed through a combination of thermal and oxidative processes, targeting the diethylamino substituents and the triazine ring.

Key Potential Degradation Steps:

-

Oxidation of the Diethylamino Group: The ethyl groups are susceptible to oxidation, potentially forming N-ethyl-N-(1-hydroxyethyl)melamine, which could further oxidize to N-acetyl-N-ethylmelamine or undergo cleavage to form N-ethylmelamine and acetaldehyde.

-

Dealkylation: Thermal stress can lead to the cleavage of the N-C bonds of the diethylamino group, resulting in the formation of N-ethylmelamine and ethylene, or diethylamine and a substituted triazine.

-

Triazine Ring Opening: At higher temperatures, the triazine ring can undergo hydrolysis (if moisture is present) or direct oxidative cleavage, leading to the formation of smaller nitrogenous compounds, ammonia, and oxides of carbon and nitrogen.

The following diagram illustrates a hypothesized initial pathway for the thermo-oxidative degradation of N2,N2-Diethylmelamine.

Caption: Hypothesized initial steps in the thermo-oxidative degradation of N2,N2-Diethylmelamine.

Experimental Protocols for Assessing Thermo-oxidative Stability

A comprehensive evaluation of thermo-oxidative stability involves a combination of techniques to determine thermal transitions, weight loss as a function of temperature, and the identity of degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N2,N2-Diethylmelamine by measuring its weight loss as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of N2,N2-Diethylmelamine into a ceramic or aluminum TGA pan.

-

Atmosphere: The analysis should be run under both an inert atmosphere (e.g., Nitrogen, 99.999% purity) and an oxidative atmosphere (e.g., synthetic air or a mixture of nitrogen and oxygen) to differentiate between thermal and thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis (e.g., Flynn-Wall-Ozawa method) to determine the activation energy of decomposition.

-

-

Data Analysis:

-

Plot weight percent versus temperature.

-

Determine the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tmax), and the final residual mass.

-

The first derivative of the TGA curve (DTG) is used to identify distinct decomposition steps.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the heat flow associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of N2,N2-Diethylmelamine into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Typically conducted under an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent premature oxidation.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the final decomposition event observed in TGA.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic transition.

-

Identify exothermic peaks which may correspond to decomposition or oxidative reactions.

-

Isothermal Aging Studies

Objective: To assess the long-term stability of N2,N2-Diethylmelamine under specific temperature and atmospheric conditions.

Methodology:

-

Sample Preparation: Place known quantities of N2,N2-Diethylmelamine in sealed vials under the desired atmosphere (e.g., air, oxygen, or inert).

-

Aging Conditions: Store the vials in ovens at various elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for extended periods (e.g., 1, 2, 4, 8 weeks).

-

Analysis: At each time point, retrieve a sample and analyze for purity and the presence of degradation products using a suitable chromatographic technique such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection.

-

Data Analysis: Plot the concentration of N2,N2-Diethylmelamine as a function of time for each temperature. This data can be used to determine the degradation kinetics and predict shelf-life.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during the thermal decomposition of N2,N2-Diethylmelamine.

Methodology:

-

Instrumentation: Couple the outlet of the TGA to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).

-

TGA Conditions: Use the same temperature program as in the standalone TGA experiment.

-

Data Analysis: Correlate the evolution of specific gases (e.g., H2O, CO2, NH3, diethylamine) with the weight loss steps observed in the TGA curve.

The following diagram illustrates a general experimental workflow for assessing thermo-oxidative stability.

Caption: A general experimental workflow for assessing thermo-oxidative stability.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: TGA Decomposition Data for N2,N2-Diethylmelamine

| Atmosphere | Heating Rate (°C/min) | Tonset (°C) | Tmax (°C) | Residual Mass (%) |

| Nitrogen | 10 | Data | Data | Data |

| Air | 10 | Data | Data | Data |

Table 2: DSC Thermal Transition Data for N2,N2-Diethylmelamine

| Atmosphere | Heating Rate (°C/min) | Melting Point (Tm) (°C) | Decomposition Onset (°C) |

| Nitrogen | 10 | Data | Data |

Table 3: Isothermal Aging Results for N2,N2-Diethylmelamine (Purity by HPLC)

| Temperature (°C) | Time (weeks) | Purity (%) | Major Degradants Identified |

| 80 | 0 | 99.8 | - |

| 80 | 2 | Data | Data |

| 80 | 4 | Data | Data |

| 100 | 0 | 99.8 | - |

| 100 | 2 | Data | Data |

| 100 | 4 | Data | Data |

Conclusion

A thorough understanding of the thermo-oxidative stability of N2,N2-Diethylmelamine is essential for its safe and effective use in research and development. Although specific data for this compound is lacking in the public domain, a systematic approach utilizing standard analytical techniques such as TGA, DSC, and isothermal aging studies can provide a comprehensive stability profile. The hypothesized degradation pathways suggest that both the diethylamino substituents and the triazine ring are potential sites of degradation. Experimental validation of these pathways through techniques like TGA-MS is crucial. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to conduct and report their findings on the thermo-oxidative stability of N2,N2-Diethylmelamine and related compounds.

Molecular weight and formula of 2,4-Diamino-6-diethylamino-1,3,5-triazine

An In-depth Technical Guide to 2,4-Diamino-6-diethylamino-1,3,5-triazine

This document provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Compound Properties

This compound is a heterocyclic organic compound belonging to the triazine family. Its structure, featuring multiple amino groups, makes it a valuable building block in various chemical syntheses.

| Property | Value |

| IUPAC Name | N,N-Diethyl-1,3,5-triazine-2,4,6-triamine[1] |

| Synonyms | N2,N2-DIETHYLMELAMINE; this compound; 2-N-Diethylmelamine; 6-(Diethylamino)-1,3,5-triazine-2,4-diamine[1] |

| CAS Number | 2073-31-6[1] |

| Molecular Formula | C₇H₁₄N₆[1][2] |

| Molecular Weight | 182.23 g/mol [2][3] |

| Appearance | White to almost white crystalline powder[3] |

| Purity | Typically >98.0%[3] |

| Storage Conditions | Room temperature[2] |

Experimental Protocols: Synthesis Methodologies

The synthesis of substituted 2,4-diamino-1,3,5-triazines can be achieved through several methodologies, including both conventional heating and green chemistry approaches like microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Green Synthesis

This method is noted for its efficiency, reduced solvent use, and shorter reaction times.[4][5]

-

Reactants : Dicyandiamide and an appropriate nitrile (to provide the R-group).

-

Reaction Setup : The reactants are mixed, often in a solvent-free condition or with a minimal amount of a high-boiling solvent like DMSO.

-

Microwave Irradiation : The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 130-195°C) for a short duration (e.g., 10-30 minutes).[6][7]

-

Work-up : Upon completion, the reaction mixture is cooled. The solid product is then purified, typically through recrystallization from a suitable solvent like ethanol or by washing with dichloromethane.[7]

Protocol 2: Conventional Multi-Step Synthesis from Cyanuric Chloride

This traditional approach allows for the sequential and controlled introduction of different amine groups onto the triazine ring.

-

First Substitution : Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF). The solution is cooled in an ice bath (0-5°C).

-

Nucleophilic Addition : One equivalent of the first amine (e.g., 4-aminobenzoic acid) is added dropwise in the presence of a base like sodium carbonate to neutralize the liberated HCl. The reaction is stirred for several hours at low temperature.[8]

-

Second Substitution : The temperature is raised (e.g., to room temperature or slightly above), and the second amine (e.g., diethylamine) is added. The reaction is stirred overnight.[8]

-

Third Substitution (if applicable) : For a third, different substitution, the temperature is further increased (e.g., 70-80°C) and the final amine is added.[8]

-

Isolation : The final product is isolated by filtration and purified by washing or recrystallization.

Caption: Generalized workflow for the synthesis of substituted triazines.

Applications and Research Interest

While this compound is primarily used as a chemical intermediate, the broader class of 2,4-diamino-1,3,5-triazine derivatives is the subject of extensive research in drug discovery and materials science.

Drug Development & Medicinal Chemistry

-

Anticancer Activity : Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents.[9] They can act as inhibitors of key cellular enzymes.

-

Kinase Inhibition : Specific triazine compounds have shown inhibitory activity against protein kinases, such as PIM1, which are often dysregulated in cancer and inflammatory diseases.[7]

-

Antifolate Agents : The triazine scaffold is structurally similar to the core of antifolate drugs. As such, these compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis for pathogens like Plasmodium falciparum (malaria).[10]

Materials Science

-

Optical Brighteners : The stable triazine core makes it a suitable backbone for fluorescent molecules. It is a key intermediate in the synthesis of advanced optical brightening agents used in textiles and paper to enhance whiteness.[2]

-

Specialty Dyes : The compound is also employed in developing specialty dyes and fluorescent markers for various industrial and research applications.[2]

Caption: Logical flow from the core chemical to its diverse applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. ijpras.com [ijpras.com]

- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dawn of a Targeted Approach: A Technical History of Substituted Diaminotriazines

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and mechanism of substituted diaminotriazines. This whitepaper provides an in-depth analysis of their development as potent inhibitors of dihydrofolate reductase, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Introduction: From Dyes to Drugs - The Genesis of Diaminotriazines

The story of substituted diaminotriazines is a journey from industrial chemistry to the forefront of rational drug design. The core 1,3,5-triazine structure was first synthesized in the 19th century, with early derivatives like melamine, discovered by Justus von Liebig, finding use in polymers and resins.[1] However, the therapeutic potential of the diaminotriazine scaffold remained largely unexplored until the mid-20th century.

A paradigm shift in drug discovery, moving from serendipitous findings to a targeted approach, was championed by George Hitchings and Gertrude Elion at the Burroughs Wellcome Company.[2][3][4] Their pioneering work on antimetabolites, which aimed to interfere with the metabolic pathways of pathogenic cells, laid the groundwork for the development of numerous groundbreaking drugs.[2][3][4] By studying the differences in nucleic acid metabolism between normal and cancerous cells, as well as between human and microbial cells, they hypothesized that it would be possible to design molecules that selectively inhibit key enzymes in these pathways.[3] This principle of "rational drug design" led to the synthesis and investigation of a wide range of heterocyclic compounds, including the structurally related diaminopyrimidines, which ultimately paved the way for the exploration of substituted diaminotriazines as therapeutic agents.[2][3][4]

Mechanism of Action: Targeting the Folate Pathway

Substituted diaminotriazines primarily exert their biological effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[5][6] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA. By blocking DHFR, substituted diaminotriazines deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and cell replication, ultimately causing cell death in rapidly proliferating cells such as cancer cells and pathogenic microbes.

Quantitative Analysis of DHFR Inhibition

The efficacy of substituted diaminotriazines as DHFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The following tables summarize the IC50 values for key diaminopyrimidine and diaminotriazine derivatives against DHFR from various species, highlighting their potency and selectivity.

| Compound | Organism | DHFR IC50 (µM) | Reference |

| Trimethoprim | E. coli | 0.005 | [6] |

| S. aureus | 0.0015 | [6] | |

| Human | 30 | [6] | |

| Pyrimethamine | P. falciparum | 0.0005 - 0.002 | [6] |

| Human | 0.7 | [6] | |

| Compound 6b | M. tuberculosis | 1.76 | [7] |

| Compound 6i | M. tuberculosis | 1.57 | [7] |

| Compound 19 | Melanoma MALME-3 M (Cell line) | 0.033 | [8] |

Table 1: IC50 values of selected diaminopyrimidine and diaminotriazine derivatives against DHFR.

| Compound | C. parvum DHFR (Cp-I) IC50 (µM) | C. parvum DHFR (Cp-II) IC50 (µM) | Human DHFR IC50 (µM) | Selectivity (Human/Cp-I) |

| Trimethoprim | 4.0 | 3.8 | 890 | 222.5 |

| Compound IV.18 | 0.0065 | - | - | - |

Table 2: Comparative IC50 values of diaminopyrimidine derivatives against Cryptosporidium parvum and human DHFR.[6]

Key Experimental Protocols

Synthesis of Substituted Diaminotriazines from Cyanuric Chloride

The synthesis of substituted diaminotriazines frequently utilizes cyanuric chloride as a starting material. The three chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for the controlled synthesis of mono-, di-, and tri-substituted derivatives by carefully managing reaction conditions, particularly temperature.[9][10][11]

Detailed Protocol for Monosubstitution:

-

Dissolve cyanuric chloride (1.0 equivalent) in a suitable solvent (e.g., acetone or methylene chloride) in a round-bottom flask equipped with a magnetic stirrer.[9][10]

-

In a separate flask, dissolve the desired amine (1.0 equivalent) and a base (e.g., sodium carbonate or potassium carbonate, 2.0 equivalents) in the same solvent.[9][10]

-

Slowly add the amine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.[9][10]

-

Stir the reaction mixture vigorously at 0-5 °C for a specified time (typically 1-4 hours).[9][10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the precipitate with the solvent.

-

The filtrate containing the monosubstituted product can be further purified by recrystallization or chromatography.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of substituted diaminotriazines against DHFR is commonly determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (substituted diaminotriazine) in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of DHFR enzyme, DHF, and NADPH in an appropriate assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound to the wells.

-

Include control wells containing the enzyme and buffer without the inhibitor (positive control) and wells with buffer only (blank).

-

Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

The discovery and development of substituted diaminotriazines represent a landmark achievement in medicinal chemistry, underscoring the power of rational drug design. From their origins in industrial applications to their crucial role as antifolate agents, these compounds have had a profound impact on the treatment of infectious diseases and cancer. The ability to systematically modify the diaminotriazine core through controlled synthetic methods continues to provide a versatile platform for the development of new therapeutic agents with improved potency and selectivity. Future research in this area will likely focus on overcoming drug resistance, exploring novel therapeutic targets, and designing next-generation diaminotriazine derivatives with enhanced pharmacological profiles.

References

- 1. The History Of Melamine And Shunhao Factory-www.melaminemouldingmachine.com [melaminemouldingmachine.com]

- 2. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 3. acs.org [acs.org]

- 4. humanprogress.org [humanprogress.org]

- 5. researchgate.net [researchgate.net]

- 6. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Potential Research Areas for 2,4-Diamino-6-diethylamino-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines potential areas of biomedical research for the compound 2,4-Diamino-6-diethylamino-1,3,5-triazine. While this specific molecule is currently utilized in industrial applications such as optical brightening agents and specialty dyes, its core structure, 2,4-diamino-1,3,5-triazine, is a well-established pharmacophore in medicinal chemistry.[1][2] Numerous derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents. This document synthesizes the existing research on analogous compounds to propose promising research avenues for this compound, providing a foundation for its investigation as a potential therapeutic agent. Key areas for exploration include its efficacy as an anticancer agent, potentially through the inhibition of dihydrofolate reductase or various protein kinases, and its utility as an antimicrobial agent. Detailed experimental protocols and conceptual frameworks for these research areas are provided herein.

Introduction to the 2,4-Diamino-1,3,5-triazine Scaffold

The 1,3,5-triazine ring system is a versatile heterocyclic scaffold that has been extensively explored in drug discovery.[2] The presence of three nitrogen atoms in the six-membered ring allows for diverse substitutions at the 2, 4, and 6 positions, enabling the fine-tuning of physicochemical and biological properties. The 2,4-diamino-1,3,5-triazine core, in particular, is a privileged structure found in numerous biologically active compounds. This scaffold's ability to participate in various intermolecular interactions has led to the development of derivatives with a wide range of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]

Currently, this compound is primarily used as a key intermediate in the synthesis of advanced optical brightening agents for textiles and paper, where it enhances whiteness by absorbing ultraviolet light and re-emitting blue light.[1] It is also employed in the development of specialty dyes and fluorescent markers.[1] However, the biological potential of this specific compound remains largely unexplored. This guide aims to bridge this gap by proposing data-driven research directions based on the established activities of its structural analogs.

Potential Research Area 1: Anticancer Activity

A significant body of research points to the potential of 2,4-diamino-1,3,5-triazine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, and several mechanisms of action have been elucidated for different analogs.

Proposed Mechanisms of Anticancer Action

Two prominent mechanisms of action for anticancer 2,4-diamino-1,3,5-triazine derivatives are the inhibition of dihydrofolate reductase (DHFR) and the modulation of protein kinase activity.

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are required for DNA replication and repair.[3] Cancer cells, due to their high proliferation rate, have a high demand for nucleotides, making DHFR an attractive target for cancer chemotherapy.[3] Several 2,4-diamino-1,3,5-triazine derivatives have been identified as potent DHFR inhibitors.[4][5] The proposed mechanism involves the competitive binding of the triazine derivative to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate.

Diagram 1: Proposed DHFR Inhibition Pathway

Caption: Proposed mechanism of DHFR inhibition by this compound.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several 2,4-diamino-1,3,5-triazine derivatives have been shown to inhibit various protein kinases, including epidermal growth factor receptor (EGFR), PIM1 kinase, and PI3K/mTOR.[6][7][8] The proposed mechanism involves the binding of the triazine derivative to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

Diagram 2: Proposed Kinase Inhibition Signaling Pathway

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

In Vitro Anticancer Activity of Analogous Compounds

The following table summarizes the in vitro anticancer activity of several 2,4-diamino-1,3,5-triazine derivatives against various human cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | MIDA-MB-231 (Breast) | < 1 | [9] |

| 1 | MCF-7 (Breast) | < 1 | [9] |

| 2 | MALME-3M (Melanoma) | 0.033 | [10] |

| 3 | DAN-G (Pancreatic) | 2.14 | [11] |

| 3 | A-427 (Lung) | 1.51 | [11] |

| 3 | LCLC-103H (Lung) | 2.21 | [11] |

| 3 | SISO (Cervical) | 2.60 | [11] |

| 3 | RT-4 (Bladder) | 1.66 | [11] |

| 4f | MDA-MB-231 (Breast) | 6.25 | [12] |

| 4k | MDA-MB-231 (Breast) | 8.18 | [12] |

| 5b | PIM1 Kinase | 1.18 (µg/mL) | [6] |

Proposed Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Diagram 3: MTT Assay Experimental Workflow

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Potential Research Area 2: Antimicrobial Activity

The 2,4-diamino-1,3,5-triazine scaffold is also present in compounds with notable antimicrobial properties. These derivatives have shown activity against a range of bacterial and fungal pathogens.

Proposed Mechanism of Antimicrobial Action

A primary mechanism of action for antimicrobial 2,4-diamino-1,3,5-triazine derivatives is the inhibition of bacterial dihydrofolate reductase (DHFR). Similar to its role in cancer cells, DHFR is essential for bacterial survival, and its inhibition leads to the depletion of tetrahydrofolate and subsequent disruption of DNA synthesis.[4] The selectivity of these compounds for bacterial DHFR over human DHFR is a key aspect of their therapeutic potential.

In Vitro Antimicrobial Activity of Analogous Compounds

The following table presents the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC), of several 2,4-diamino-1,3,5-triazine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 3d | E. coli | 8-64 (µM) | [4] |

| 3d | P. aeruginosa | 32-128 (µM) | [4] |

| 3e | E. coli | 8-64 (µM) | [4] |

| 5 | E. coli | 8-64 (µM) | [4] |

| TZP-3 | MRSA | - | [13] |

| TZP-5 | MRSA | - | [13] |

| TZP-5 | B. subtilis | - | [13] |

| TZP-5 | P. aeruginosa | - | [13] |

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

Diagram 4: MIC Determination Workflow

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The 2,4-diamino-1,3,5-triazine scaffold is a proven pharmacophore with significant potential in the development of novel anticancer and antimicrobial agents. While this compound is currently employed in industrial applications, its structural similarity to biologically active analogs strongly suggests that it warrants investigation for therapeutic purposes. The proposed research areas, focusing on its potential anticancer and antimicrobial activities, provide a solid foundation for initiating such studies.

Future research should focus on:

-

Synthesis and Characterization: If not commercially available in a purified form for biological testing, synthesis and full characterization of this compound will be the first step.

-

In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and microbial pathogens to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in preclinical animal models.

By systematically exploring these research avenues, the potential of this compound as a novel therapeutic agent can be thoroughly evaluated.

References

- 1. This compound [myskinrecipes.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine s. A quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpras.com [ijpras.com]

- 7. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Diamino-6-diethylamino-1,3,5-triazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and utility as a core for functional molecules. Substituted triazines exhibit a wide range of properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities.[1] The compound 2,4-diamino-6-diethylamino-1,3,5-triazine, synthesized from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), serves as a crucial intermediate.[2] It is particularly valuable in the development of advanced optical brightening agents for the textile and paper industries, as well as in the creation of specialty dyes and fluorescent markers.[3] Its structure allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules.

The synthesis leverages the differential reactivity of the chlorine atoms on the cyanuric chloride ring. The substitution of each chlorine atom makes the ring less reactive to subsequent nucleophilic attack, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[1][4] The first substitution is typically exothermic and conducted at 0-5 °C, the second at room temperature, and the third often requires heating or reflux conditions.[1]

Synthesis Workflow: The synthesis of this compound from cyanuric chloride is a two-step sequential nucleophilic substitution. First, one chlorine atom is substituted with diethylamine at a low temperature to form the monosubstituted intermediate. Subsequently, the remaining two chlorine atoms are replaced by amino groups by reacting the intermediate with ammonia at an elevated temperature.

Figure 1: Stepwise synthesis of this compound.

Experimental Protocol

This protocol details the sequential synthesis of this compound.

Step 1: Synthesis of 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in a suitable solvent such as methylene chloride or acetone.

-

Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

-

Addition of Base: Add an aqueous solution of a base, such as sodium carbonate, to act as an acid scavenger for the hydrochloric acid that will be liberated during the reaction.[1]

-

Nucleophilic Substitution: While vigorously stirring the mixture and maintaining the temperature between 0-5 °C, add diethylamine dropwise over a period of 30-60 minutes.[1]

-

Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the precipitate formed. The filtrate contains the desired product. Wash the precipitate with additional solvent.

-

Isolation: The product can be isolated by removing the solvent from the filtrate under reduced pressure. The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Step 2: Synthesis of N²,N²-Diethyl-1,3,5-triazine-2,4,6-triamine

-

Reaction Setup: Transfer the crude 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine to a pressure-resistant reaction vessel or a round-bottom flask equipped with a reflux condenser.

-

Addition of Ammonia: Add an excess of aqueous ammonia solution to the vessel.

-

Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain this temperature for several hours (e.g., 4-6 hours). The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The final product should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Drying: Dry the purified product under vacuum to yield this compound as a white solid.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Purpose |

| Cyanuric Chloride | 108-77-0 | C₃Cl₃N₃ | Starting Material |

| Diethylamine | 109-89-7 | C₄H₁₁N | Nucleophile (Step 1) |

| Ammonia (Aqueous Solution) | 1336-21-6 | NH₄OH | Nucleophile (Step 2) |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | Acid Scavenger |

| Methylene Chloride / Acetone | 75-09-2 / 67-64-1 | CH₂Cl₂ / C₃H₆O | Solvent |

| Water (Deionized) | 7732-18-5 | H₂O | Solvent / Washing |

| Ethanol | 64-17-5 | C₂H₅OH | Washing / Recrystallization Solvent |

Table 2: Reaction Stoichiometry and Conditions Summary

| Step | Reactant 1 (eq.) | Reactant 2 (eq.) | Base (eq.) | Temperature (°C) | Time (h) |

| 1 | Cyanuric Chloride (1.0) | Diethylamine (1.0) | Na₂CO₃ (2.0) | 0 - 5 | 3 - 4 |

| 2 | Intermediate (1.0) | Ammonia (excess) | - | Reflux (80-100) | 4 - 6 |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2073-31-6 | [3] |

| Molecular Formula | C₇H₁₄N₆ | [3][5] |

| Molecular Weight | 182.23 g/mol | [3] |

| Appearance | White to Almost white powder/crystal | |

| Monoisotopic Mass | 182.12799 Da | [5] |

| Storage | Room temperature | [3] |

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H stretches for amino groups, C=N stretches for the triazine ring).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

-

Cyanuric chloride is corrosive and reacts with water; handle it with care in a dry environment.

-

Diethylamine and ammonia are corrosive and have strong odors. All procedures should be performed in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, vapors, and gases.

References

- 1. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H14N6) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for Microwave-Assisted Synthesis of N²,N²-Diethylmelamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N²,N²-diethylmelamine, a substituted triazine of interest in medicinal chemistry and materials science. The synthesis is based on a two-step microwave-assisted procedure starting from the readily available cyanuric chloride. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.[1][2]

Introduction

Reaction Scheme

The synthesis of N²,N²-diethylmelamine from cyanuric chloride is proposed to proceed in two steps:

-

Step 1: Synthesis of 2-Chloro-4,6-bis(diethylamino)-1,3,5-triazine. In this step, two of the three chlorine atoms of cyanuric chloride are substituted by diethylamine under microwave irradiation. The reactivity of the chlorine atoms decreases with each substitution, allowing for a degree of selectivity.

-

Step 2: Synthesis of N²,N²,N⁴,N⁴-Tetraethyl-1,3,5-triazine-2,6-diamine (N²,N²-Diethylmelamine). The remaining chlorine atom of the intermediate is then substituted by an amino group through a reaction with ammonia, also under microwave irradiation.

Experimental Protocols

Materials and Equipment:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Diethylamine

-

Ammonia solution (e.g., 7 N in methanol or aqueous ammonia)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA) as an acid scavenger

-

Dioxane or Tetrahydrofuran (THF) (anhydrous)

-

Microwave reactor (e.g., Biotage Initiator, CEM Discover)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Step 1: Microwave-Assisted Synthesis of 2-Chloro-4,6-bis(diethylamino)-1,3,5-triazine

Procedure:

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyanuric chloride (1.0 mmol, 184.4 mg).

-

Add anhydrous dioxane or THF (5 mL) to the vial and stir to dissolve the cyanuric chloride.

-

Add diethylamine (2.2 mmol, 0.23 mL) to the solution.

-

Add an acid scavenger, such as sodium carbonate (2.5 mmol, 265 mg) or triethylamine (2.5 mmol, 0.35 mL), to the reaction mixture.

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove the salt byproduct (e.g., sodium chloride or triethylamine hydrochloride).

-

Wash the solid residue with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-chloro-4,6-bis(diethylamino)-1,3,5-triazine can be purified by column chromatography on silica gel if necessary, or used directly in the next step if sufficiently pure.

Step 2: Microwave-Assisted Synthesis of N²,N²-Diethylmelamine

Procedure:

-

In a 10 mL microwave reaction vial, dissolve the crude 2-chloro-4,6-bis(diethylamino)-1,3,5-triazine (1.0 mmol, assuming quantitative yield from the previous step) in a suitable solvent such as dioxane or THF (5 mL).

-

Add a solution of ammonia (e.g., 5-10 equivalents, such as 2 mL of a 7 N solution in methanol) to the vial.

-

Seal the microwave vial and place it in the microwave reactor.

-